2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one
CAS No.: 1171768-45-8
Cat. No.: VC3178897
Molecular Formula: C11H15N5O
Molecular Weight: 233.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171768-45-8 |
|---|---|
| Molecular Formula | C11H15N5O |
| Molecular Weight | 233.27 g/mol |
| IUPAC Name | 2-(5-amino-3-methylpyrazol-1-yl)-4-propyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C11H15N5O/c1-3-4-8-6-10(17)14-11(13-8)16-9(12)5-7(2)15-16/h5-6H,3-4,12H2,1-2H3,(H,13,14,17) |
| Standard InChI Key | VAKSWEIXCMUADN-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)N |
| Canonical SMILES | CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)N |
Introduction
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one is a synthetic organic compound that combines a pyrazole ring with a pyrimidine ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis. The following sections will delve into its structure, properties, and potential applications.
Chemical Identifiers
-
PubChem CID: 135876298
-
InChI: InChI=1S/C11H15N5O/c1-3-4-8-6-10(17)14-11(13-8)16-9(12)5-7(2)15-16/h5-6H,3-4,12H2,1-2H3,(H,13,14,17)
-
InChIKey: VAKSWEIXCMUADN-UHFFFAOYSA-N
-
SMILES: CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)N
Synthesis and Preparation
The synthesis of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one typically involves the condensation of a pyrazole derivative with a pyrimidine precursor. The specific conditions and reagents used can vary depending on the desired yield and purity.
Potential Applications
While specific applications for 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one are not well-documented, compounds with similar structures have been explored in medicinal chemistry for their potential biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties.
Safety and Handling
As with many organic compounds, handling 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one requires appropriate safety precautions. This includes wearing protective clothing, gloves, and working in a well-ventilated area. Specific toxicity data for this compound is not readily available, but similar compounds can exhibit skin irritation or other adverse effects.
Data Table: Chemical Identifiers
| Identifier | Value |
|---|---|
| PubChem CID | 135876298 |
| Molecular Formula | C11H15N5O |
| InChI | InChI=1S/C11H15N5O/c1-3-4-8-6-10(17)14-11(13-8)16-9(12)5-7(2)15-16/h5-6H,3-4,12H2,1-2H3,(H,13,14,17) |
| InChIKey | VAKSWEIXCMUADN-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)N |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume